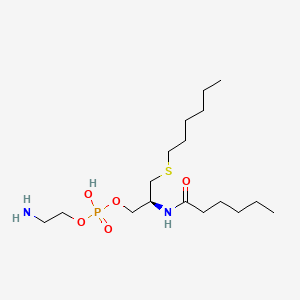

Thioether amide PE

Description

Properties

CAS No. |

148248-15-1 |

|---|---|

Molecular Formula |

C17H37N2O5PS |

Molecular Weight |

412.526 |

IUPAC Name |

2-aminoethyl [(2S)-2-(hexanoylamino)-3-hexylsulfanylpropyl] hydrogen phosphate |

InChI |

InChI=1S/C17H37N2O5PS/c1-3-5-7-9-13-26-15-16(19-17(20)10-8-6-4-2)14-24-25(21,22)23-12-11-18/h16H,3-15,18H2,1-2H3,(H,19,20)(H,21,22)/t16-/m0/s1 |

InChI Key |

GYEHWLWDYRVAIF-INIZCTEOSA-N |

SMILES |

CCCCCCSCC(COP(=O)(O)OCCN)NC(=O)CCCCC |

Synonyms |

1-(hexylthio) -2-(hexanoylamino)-1,2-dideoxy-sn-glycero-3-phosphoethanolamine |

Origin of Product |

United States |

Synthetic Methodologies for Thioether Amide Chemical Compounds

Polymerization Techniques for Thioether Amide Polymeric Materials

Polycondensation Methods for Thioether Amide Polymers

Polycondensation reactions are a cornerstone for creating many high-performance polymers, including those with thioether and amide linkages. These methods involve the step-wise reaction between monomers, typically with the elimination of a small molecule like water or HCl.

Interfacial Polycondensation

Interfacial polycondensation is a technique where polymerization occurs at the interface between two immiscible liquid phases, each containing one of the reactive monomers. This method is particularly effective for synthesizing polyamides and polyesters due to the rapid reaction rates and the formation of high molecular weight polymers. For thioether amide polymers, this could involve reacting diamines containing thioether groups with diacid chlorides, or vice versa, at the interface of an aqueous and an organic solvent nih.govwikipedia.orgmdpi.com. Research has shown that aromatic polyesters containing thioether units can be prepared via interfacial polycondensation, exhibiting good thermal and mechanical properties researchgate.netresearcher.life. For instance, reacting 4,4′-thiodibenzoyl chloride with bisphenols using interfacial polycondensation yielded polyesters with glass transition temperatures (Tg) ranging from 189.8 to 235.6 °C researchgate.net. Similarly, polyamides have been synthesized through interfacial polymerization of diamines with diacid chlorides, demonstrating good thermal stability mdpi.com.

Melt Polycondensation

Melt polycondensation involves reacting monomers in their molten state, typically at elevated temperatures and often under vacuum to remove by-products. This method is widely used for producing commodity polymers and can be adapted for thioether amide polymers. It requires monomers that are thermally stable at their melting points. For example, poly(amide-thioether)s have been synthesized using melt polycondensation, where monomers with thioether groups are reacted to form the polymer backbone itu.edu.traalto.fiacs.orgacs.org. Studies on sulfur-containing polyamides synthesized via melt polycondensation indicate enhanced chemical resistance and thermal stability compared to their non-sulfur counterparts aalto.fi.

Post-Polymerization Modification for Thioether Amide Functionalities

Post-polymerization modification offers a powerful route to introduce or alter functional groups in pre-formed polymers, allowing for fine-tuning of material properties. This is particularly useful for creating complex architectures or introducing specific functionalities like thioether or amide groups onto existing polymer backbones.

Reacylation of Polyethyleneimine with Thioether-Containing Carboxylic Acids

Polyethyleneimine (PEI) is a versatile polymer with abundant primary, secondary, and tertiary amine groups that can readily undergo acylation reactions. By reacting PEI with carboxylic acids containing thioether linkages, new polymers with pendant thioether functionalities can be synthesized rsc.orgrsc.org. This method allows for the controlled introduction of thioether groups onto a well-defined polymer backbone. For example, linear PEI has been reacylated with various thioether-containing carboxylic acids using peptide coupling agents, yielding thioether-containing poly(2-oxazoline)s (PAOx) with well-defined structures and low molar mass distributions rsc.orgrsc.org. These resulting polymers exhibit oxidation sensitivity, making them suitable for biomedical applications rsc.org.

Functionalization of Thioether Groups in Peptides and Polymers

The functionalization of existing thioether groups within peptides or polymers is another strategy to introduce amide functionalities or modify the polymer structure. This can involve various chemical transformations. For instance, the alkylation of thioether groups in methionine-containing peptides can introduce a broad range of functional and reactive groups, forming stable sulfonium (B1226848) derivatives acs.org. While this specific example focuses on peptides, the principle of modifying thioether groups can be extended to polymers. Research also explores the modification of polymers to introduce amide groups, sometimes involving thioether chemistry nih.govresearchgate.net. For example, thiolactone chemistry has been used to synthesize poly(amide-thioether)s where thiol groups generated in situ react with double bonds to form polythioethers, allowing for tunable hydrophilicity nih.gov.

Imide-Yne Click Reactions for Poly(maleimide thioether)s

Click chemistry, particularly the imide-yne click reaction, provides an efficient method for post-polymerization modification. This reaction typically involves the conjugation of an alkyne with an imide or a related functional group. For poly(maleimide thioether)s, this can involve reacting pendant N-H groups on the polymer backbone with propiolates (alkyne-containing compounds) using an organocatalyst acs.orgacs.org. This method has been used to functionalize polymers synthesized via the reaction of dibromomaleimide with dithiols, resulting in poly(maleimide thioether)s with pendant imide N-H groups that can be readily modified acs.orgacs.org. These polymers exhibit tunable glass transition temperatures and are degradable in the presence of monothiols acs.org.

Mechanistic Investigations of Thioether Amide Reactions

Reaction Mechanisms in Thioether Amide Synthesis

The formation of molecules containing both thioether and amide linkages can proceed through various synthetic pathways, each governed by distinct mechanistic principles. These include radical-mediated processes, coordination-insertion mechanisms in polymerization, nucleophilic acyl substitution, and cycloaddition reactions.

Radical chemistry offers versatile routes for forming carbon-sulfur (C-S) bonds, which are fundamental to thioether synthesis. Thioacids can serve as precursors to thiyl radicals (RS•) under various conditions, including photochemical initiation or mild thermal activation rsc.org. These thiyl radicals can then participate in addition reactions, such as the anti-Markovnikov hydrothiolation of alkenes and alkynes, leading to the formation of thioethers thieme-connect.deorganic-chemistry.org. Furthermore, thioethers themselves can act as precursors for carbon-centered radicals via electroreductive desulfurative cleavage, enabling C-C bond formation or C-H functionalization chemrxiv.org. These radical pathways are instrumental in constructing the thioether backbone, which can subsequently be functionalized or integrated with amide groups through separate reactions. For instance, the addition of dithiols to diallylamides can yield poly(amide thioether)s, with the addition mechanism potentially involving radical intermediates, especially in the presence of peroxide catalysts itu.edu.tr.

In the context of polymer synthesis, the ring-opening polymerization (ROP) of cyclic esters, such as lactones, can be effectively catalyzed by metal complexes featuring thioether-amide ligands mdpi.comresearchgate.netnih.gov. These catalysts, often based on zinc, facilitate ROP through a well-defined coordination-insertion mechanism. The process typically initiates with the transfer of a proton from an alcohol co-initiator to the basic nitrogen atom of the coordinated amide ligand, forming an alcoholate species. This alcoholate then initiates polymerization by coordinating to the cyclic monomer. The monomer subsequently inserts into the metal-alkoxide bond, propagating the polymer chain. This mechanism allows for controlled polymerization, yielding polymers with predictable molecular weights and narrow polydispersity indices (PDIs) mdpi.comresearchgate.netnih.govsci-hub.sefiveable.me.

Table 1: Thioether-Amide Ligand Catalyzed Ring-Opening Polymerization

| Catalyst System (Ligand Type) | Monomer | Conditions (Temp/Time) | Conversion (%) | Mn ( g/mol ) | PDI | Citation(s) |

| Zn complex (Thioether-Amide) | rac-β-Butyrolactone | 80 °C / 1 h | ~100 | Varies | <1.15 | mdpi.comresearchgate.netnih.gov |

| Zn complex (Thioether-Amide) | ε-Caprolactone | Varies | Varies | Varies | Varies | mdpi.comresearchgate.netnih.gov |

| Zn complex (Thioether-Amide) | L-Lactide | Varies | Varies | Varies | Varies | mdpi.comresearchgate.netnih.gov |

The formation of amide bonds is a cornerstone of organic synthesis, frequently achieved via nucleophilic acyl substitution (NAS) reactions masterorganicchemistry.commasterorganicchemistry.comlibretexts.org. This mechanism involves the nucleophilic attack of an amine on an activated carbonyl species, such as an acyl halide or anhydride. The process typically proceeds through an addition-elimination pathway: initial nucleophilic addition to the carbonyl carbon forms a tetrahedral intermediate, which then collapses, expelling a leaving group (e.g., halide, carboxylate) to regenerate the carbonyl and form the amide masterorganicchemistry.comlibretexts.orgbyjus.com. While this mechanism directly forms the amide linkage, it can be employed in conjunction with routes that introduce or maintain thioether functionalities within the same molecule. For example, NAS reactions are fundamental in peptide synthesis and the construction of various amide-containing biomolecules, which may also incorporate thioether linkages masterorganicchemistry.comresearchgate.net.

A distinct method for amide bond formation involves the reaction between thio acids (or their derivatives, thiocarboxylates) and azides, often described as a "click chemistry" reaction acs.orgacs.orgcapes.gov.brresearchgate.net. This process can proceed via different mechanistic pathways depending on the electronic nature of the azide (B81097). Electron-rich azides typically undergo an anion-accelerated [3+2] cycloaddition with thiocarboxylates, forming a thiatriazoline intermediate. In contrast, electron-poor azides may first react via nucleophilic attack of the terminal nitrogen of the azide onto the sulfur of the thiocarboxylate, forming a linear adduct that subsequently cyclizes to a thiatriazoline. The final amide product is generated through the decomposition of these thiatriazoline intermediates, often via a retro-[3+2] cycloaddition acs.orgacs.orgcapes.gov.brresearchgate.netresearchgate.net. This pathway offers a metal-free and efficient route to amides from readily available precursors.

Oxidation Mechanisms of Thioether Moieties

Thioether groups are susceptible to oxidation, a property that is leveraged in various applications, including the design of stimuli-responsive materials. The oxidation typically targets the sulfur atom.

The oxidation of thioethers to sulfoxides and further to sulfones is a well-established transformation, commonly mediated by oxidizing agents such as hydrogen peroxide (H₂O₂) or hypochlorite (B82951) nih.govyoutube.comacs.org. The primary mechanistic step involves the nucleophilic attack of the sulfur atom of the thioether on the electrophilic oxygen atom of the oxidizing agent nih.govyoutube.com. This attack leads to the formation of a transient adduct, followed by the transfer of an oxygen atom to the sulfur, resulting in the formation of a sulfoxide (B87167) (R-S(O)-R'). Further oxidation can convert the sulfoxide to a sulfone (R-S(O₂)-R') nih.govyoutube.comacs.org.

The rate and extent of this oxidation are significantly influenced by the electronic and steric environment around the sulfur atom. Electron-donating substituents increase the nucleophilicity of the sulfur, accelerating the oxidation, while electron-withdrawing groups decrease it, slowing the reaction nih.govacs.org. For instance, studies on model compounds like 3-methylthiopropylamide (TPAM), thiomorpholine (B91149) amide (TMAM), and 4-(methylthio)benzylamide (TPhAM) have shown differential oxidation rates by H₂O₂, with TPAM exhibiting the fastest oxidation, followed by TMAM and then TPhAM nih.govacs.org.

Neighboring Amide Participation in Thioether Oxidationmdpi.com

The proximity of an amide group to a thioether can significantly influence the oxidation of the sulfur atom. Studies have demonstrated that when an amide moiety is geometrically positioned to interact with the sulfur atom, it can participate in the oxidation process. This "neighboring amide participation" can stabilize transition states or intermediates, thereby affecting the reaction rate and pathway. For instance, research on methionine, a sulfur-containing amino acid with an amide backbone, has highlighted how the amide group can stabilize radical cations formed on the sulfur atom through "through space" interactions sci-hub.se. This stabilization can involve the sharing of lone pairs of electrons from the amide nitrogen or oxygen with the sulfur cation, forming three-electron bonds sci-hub.se. Electrochemical studies have shown that compounds with geometrically favorable amide-thioether arrangements exhibit lower oxidation peak potentials, indicating that the amide group facilitates oxidation acs.org. DFT calculations suggest that such participation can lead to the formation of isomeric σ*SO radicals acs.org.

Formation of Sulfoxides and Sulfonesnih.gov

Thioethers are susceptible to oxidation, typically forming sulfoxides and, with further oxidation, sulfones. The presence of an amide group can influence the efficiency and selectivity of these transformations. For example, in the oxidation of model thioether amide compounds using hydrogen peroxide (H₂O₂), the nucleophilicity of the sulfur atom, which is influenced by its substituents, dictates the oxidation sensitivity vulcanchem.com. Studies have investigated the oxidation of specific thioether amide compounds like 3-methylthiopropylamide (TPAM), thiomorpholine amide (TMAM), and 4-(methylthio)benzylamide (TPhAM) with H₂O₂. These studies confirmed the formation of corresponding sulfoxides and, in some cases, sulfones vulcanchem.com. FT-IR analysis has been used to identify the characteristic S=O stretching vibrations of sulfoxides (1000–1050 cm⁻¹) and sulfones (1100–1150 cm⁻¹), corroborating the experimental findings vulcanchem.com. The mechanism generally involves the nucleophilic attack of the sulfur atom on H₂O₂, leading to oxygen transfer vulcanchem.com.

Table 1: Oxidation Products of Model Thioether Amides

| Compound | Description | Oxidizing Agent | Primary Product | Secondary Product |

|---|---|---|---|---|

| TPAM (1) | 3-methylthiopropylamide | H₂O₂ | Sulfoxide | Sulfone |

| TMAM (2) | Thiomorpholine amide | H₂O₂ | Sulfoxide | Sulfone |

Catalytic Mechanisms Involving Thioether Amide Ligands

Thioether amide functionalities are valuable in coordination chemistry and catalysis, often serving as ligands that can coordinate to metal centers. Their electronic and steric properties can be tuned by modifying the substituents, influencing the catalytic activity and selectivity of the resulting metal complexes.

Ruthenium complexes featuring thioether amide ligands can be involved in catalytic nitrene transfer reactions. Nitrene transfer reactions are important for the formation of C-N bonds, a fundamental transformation in organic synthesis. In certain catalytic cycles, ruthenium can form highly reactive nitrenoid species. The presence of thioether amide ligands can stabilize these intermediates and direct the reactivity. While specific details on thioether amide ligands in Ru-nitrenoid chemistry are not extensively detailed in the provided snippets, the general context of sulfur-containing ligands and their role in stabilizing reactive metal species is established in related fields sci-hub.se.

Metal-catalyzed C-H functionalization, particularly C-H thiolation, is a powerful strategy for introducing sulfur-containing groups into organic molecules. Thioether amide ligands can play a role in these catalytic systems by coordinating to transition metals, such as palladium or copper, and influencing the C-H activation and subsequent thiolation steps. The mechanism often involves the metal center activating the C-H bond, followed by the introduction of a sulfur source. The electronic properties of the thioether amide ligand can modulate the metal's reactivity, affecting regioselectivity and efficiency researchgate.net. For instance, amides are generally tolerated functional groups in various metal-catalyzed C-H functionalization reactions unifr.ch.

A more advanced application involves the use of thioether amide ligands in enantioselective C(sp³)–H activation. This area seeks to achieve asymmetric functionalization of typically unreactive C(sp³)–H bonds. In some proposed mechanisms, transient chirality can be generated at the sulfur atom of the thioether moiety, which can then direct the stereochemical outcome of the C-H activation event. Such strategies often rely on carefully designed ligands that can induce asymmetry. While direct evidence for thioether amide ligands in this specific context is limited in the provided search results, the broader concept of transient chirality at sulfur, potentially influenced by neighboring groups like amides, is a recognized area of research in asymmetric catalysis sci-hub.se. The ability to control stereochemistry at a sulfur center, even transiently, is key to developing highly enantioselective transformations.

Advanced Characterization and Structure Property Relationships in Thioether Amide Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of newly synthesized thioether amide compounds, ensuring the successful incorporation of both thioether and amide functionalities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of thioether amide molecules. escholarship.org ¹H and ¹³C NMR provide information on the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR techniques help to establish connectivity between different parts of the molecule.

¹H NMR: In the analysis of a specific thioether amide phosphatidylethanolamine (PE) analog, ¹H NMR spectra confirm the presence of key structural components. escholarship.org Signals corresponding to the terminal methyl protons (t, δ 0.879 ppm) and the numerous methylene protons of the long alkyl chains (S, δ 1.260 ppm) are readily identified. escholarship.org Other significant peaks include those for methylene groups adjacent to various functionalities and protons associated with the glycerophosphorylethanolamine backbone. escholarship.org

¹³C NMR: ¹³C NMR spectroscopy is used to identify the carbon skeleton of the molecule. For instance, in a related thio-phosphatidylcholine (thio-PC) compound, a characteristic peak at 198.0 ppm in the ¹³C NMR spectrum confirmed the presence of a thiol ester group. escholarship.org

2D NMR: Two-dimensional homonuclear J-correlation spectroscopy (¹H COSY) has been utilized to establish correlations between protons, aiding in the complete assignment of the proton NMR spectrum and confirming the connectivity of the molecular structure. escholarship.org

Detailed ¹H NMR data for a thioether amide-PE compound is presented below. escholarship.org

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons (H) | Assignment |

| 0.879 | t | 6H | Terminal -CH₃ |

| 1.260 | S | 24H | -(CH₂)n- in alkyl chains |

| 1.632 | m | 4H | Methylene groups |

| 2.156 | br | 4H | Methylene groups |

| 2.535 | t | 4H | -CH₂-S- and -CH₂-C=O |

| 3.132 | dd | 1H | Glycerol backbone proton |

| 3.207 | m | 2H | Methylene groups |

| 3.387 | dd | 1H | Glycerol backbone proton |

| 3.860 | m | 2H | Ethanolamine -CH₂- |

| 4.061 | m | 1H | Glycerol backbone proton |

| 4.145 | m | 2H | Ethanolamine -CH₂- |

Infrared (IR) spectroscopy is employed to identify the key functional groups present in thioether amide compounds. The presence of characteristic absorption bands confirms the molecular structure. In the analysis of a thioether amide-PE analog, a broad band around 3350 cm⁻¹ indicates N-H stretching of the amide group. escholarship.org Strong absorptions in the 2860-2930 cm⁻¹ region are attributed to C-H stretching of the long alkyl chains. escholarship.org A significant peak at 1690 cm⁻¹ corresponds to the C=O stretching of the amide I band. escholarship.org Other peaks in the fingerprint region, such as those at 1250 cm⁻¹ and 1090 cm⁻¹, are associated with P=O and C-O stretching, respectively. escholarship.org

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3350 | broad | N-H stretch (Amide) |

| 2960 | sharp | C-H stretch (Alkyl) |

| 2930 | strong | C-H stretch (Alkyl) |

| 2860 | strong | C-H stretch (Alkyl) |

| 1690 | strong | C=O stretch (Amide I) |

| 1470 | strong | C-H bend (Alkyl) |

| 1250 | medium | P=O stretch (Phosphate) |

| 1090 | medium | C-O stretch |

While UV-Visible spectroscopy is a valuable tool for studying electronic transitions in molecules with chromophores, specific studies detailing the UV-Vis absorption characteristics of thioether amide PE were not prominent in the reviewed literature. This technique is more commonly applied in kinetic assays involving these compounds, for instance, by spectrophotometrically monitoring the activity of enzymes like phospholipase A2 at a specific wavelength (e.g., 324 nm) by observing the reaction of a product's free thiol group. escholarship.org

Thermal and Mechanical Characterization for Material Science Applications

Understanding the thermal and mechanical properties of thioether amide polymers is critical for their application in material science. Techniques like DSC and TGA provide essential data on their behavior under thermal stress.

Differential Scanning Calorimetry (DSC) is a standard technique for measuring the thermal transitions of a polymer, including the glass transition temperature (Tg). The Tg is a crucial parameter that defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. However, specific DSC data and glass transition temperatures for this compound are not detailed in the currently available research literature.

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of materials by measuring weight loss as a function of temperature. This analysis determines the decomposition temperature and provides insights into the material's stability at high temperatures. Detailed TGA studies, including specific decomposition temperatures and thermal stability profiles for this compound, have not been extensively reported in the reviewed scientific literature.

Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis (DMA) is a powerful technique used to study the viscoelastic properties of polymers, such as those in the thioether amide family. By applying an oscillating force to a sample and measuring its response, DMA can determine key parameters like the storage modulus (E'), loss modulus (E''), and tan delta (δ) as a function of temperature or frequency. These parameters provide insights into the material's stiffness, energy dissipation, and glass transition temperature (Tg).

In studies of related polymer systems like poly(thioether anhydrides), DMA has been instrumental in understanding network relaxation rates. For these materials, which also feature thioether linkages, DMA revealed that while the cross-link density did not significantly impact the activation energy of relaxation, the relaxation time (τ) nearly quadrupled as the cross-link density increased. This suggests that a higher degree of cross-linking in thioether-containing networks leads to slower polymer chain dynamics.

For crosslinked poly(β-thioether esters), another analogous system, DMA has been used to evaluate the effect of the polymer-to-crosslinker ratio on mechanical properties. Research has shown that the storage modulus (G') of these materials at 25°C significantly increases with a higher proportion of the crosslinking agent, indicating a stiffer material. The glass transition temperature (Tg), often identified by the peak of the tan δ curve, provides information on the transition from a rigid, glassy state to a more rubbery state. In some poly(ester-thioether)s, a single Tg has been observed between -8 and 14°C.

Table 1: Illustrative DMA Data for Thioether-Containing Polymers This table presents hypothetical data based on trends observed in related polymer systems to illustrate the typical output of a DMA experiment. Actual values for this compound would require experimental measurement.

| Temperature (°C) | Storage Modulus (E') (MPa) | Loss Modulus (E'') (MPa) | Tan Delta (δ) |

|---|---|---|---|

| -50 | 1500 | 50 | 0.033 |

| -20 | 1200 | 150 | 0.125 |

| 10 (Tg onset) | 800 | 300 | 0.375 |

| 25 (Tg peak) | 200 | 400 | 2.000 |

| 50 | 10 | 5 | 0.500 |

| 100 | 5 | 1 | 0.200 |

Morphological and Microstructural Characterization

The macroscopic properties of thioether amide polymers are intimately linked to their organization at the microscopic and nanoscopic levels. Electron microscopy and X-ray diffraction are indispensable techniques for probing this morphology and microstructure.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful imaging techniques that provide direct visualization of the morphology of materials at high resolution. TEM is used to observe the internal structure of thin samples, such as the self-assembled nanostructures of polymers, while SEM provides detailed information about the surface topography of bulk materials.

In the study of amphiphilic polymers containing thioether linkages, such as certain polyether-octafunctionalized polyhedral oligomeric silsesquioxanes, TEM has been used to visualize the formation of micelles in aqueous solutions. These images reveal the size and shape of the self-assembled nanoparticles, which can exist in multiple sizes, with smaller micelles of a few nanometers and larger ones of dozens of nanometers. mdpi.com Similarly, for thiol-functionalized poly(3,4-ethylenedioxythiophene) hollow nanospheres, both SEM and TEM have been employed to characterize their morphology. SEM images show a smooth spherical shape with diameters ranging from 300-500 nm, while TEM confirms the hollow structure of these spheres. nih.gov

SEM is also crucial for examining the surface morphology of polymer films. For instance, studies on films made from thioester-containing microparticles have utilized SEM to observe the coalescence of these particles into a continuous film over time. nsf.gov While specific TEM and SEM images for "this compound" were not found in the provided search results, these examples from related thioether-containing polymers illustrate the utility of electron microscopy in understanding their self-assembly behavior and surface characteristics. The ability to directly observe these features is vital for designing materials with specific properties for various applications.

X-ray Diffraction (XRD) is a primary technique for investigating the atomic and molecular structure of crystalline and semi-crystalline materials. For polymers, XRD provides valuable information about the degree of crystallinity, the arrangement of polymer chains in the solid state, and the identification of different crystalline phases (polymorphism). intertek.com

In a semi-crystalline polymer, the XRD pattern is a superposition of sharp diffraction peaks, which arise from the ordered crystalline regions, and a broad amorphous halo, which results from the disordered amorphous regions. drawellanalytical.com The degree of crystallinity can be quantified by comparing the integrated intensity of the crystalline peaks to the total scattered intensity. youtube.comutah.edu This is a critical parameter as it significantly influences the mechanical and thermal properties of the polymer.

While specific XRD patterns for "this compound" are not available in the search results, the analysis of other functionalized polymers provides a framework for how XRD can be applied. For example, in studies of thiol-functionalized poly(3,4-ethylenedioxythiophene)/Au composite hollow spheres, XRD has been used to characterize the structure of the composite material. rsc.org The principles of XRD analysis are broadly applicable to thioether amide polymers, where the technique can be used to determine the extent of crystalline order, which would be influenced by factors such as the length of the polyethylene segments and the packing of the thioether amide groups.

Computational and Theoretical Modeling for Molecular Understanding

Computational and theoretical methods provide a molecular-level understanding that complements experimental characterization techniques. Density Functional Theory (DFT) and ab initio calculations are powerful tools for investigating the conformation, reactivity, and intermolecular interactions of thioether amide compounds.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the geometry, conformation, and reactivity of molecules.

In the context of molecules containing both amide and thioether functionalities, DFT calculations have been employed to understand conformational preferences. For instance, studies on arylamide oligomers with an ortho-alkylthioether group have shown that this group plays a significant role in controlling the conformation around the ring-N bonds. nih.gov DFT calculations revealed that repulsion between the carbonyl group of the amide and the sulfur atom of the thioether leads to a high torsional barrier. nih.gov Furthermore, these calculations demonstrated the presence of intramolecular N-H···S hydrogen bonds, which, along with ring-amide conjugation, lead to a preferred orientation of the N-H bond in the plane of the benzene ring, pointing towards the sulfur atom. nih.gov This conformational control is also reflected in the calculated IR frequencies for the N-H stretch, which show a distinct red shift in the presence of the thioether side chain. nih.gov

DFT has also been used to study the reactivity of thioether and amide groups. The electrochemical oxidation of thioethers can be facilitated by the participation of a neighboring amide group. nih.gov The inherent reactivity of thioesters, which are structurally related to thioether amides, has also been investigated, highlighting their susceptibility to attack by nucleophiles. nih.gov

Table 2: Selected DFT Calculated Parameters for a Model Thioether Acetanilide Compound Data derived from findings in computational studies of related molecules. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| Ring-N Torsional Barrier | High | Indicates restricted rotation due to carbonyl-sulfur repulsion. |

| N-H···S Bond Length | Short | Suggests a significant intramolecular hydrogen bonding interaction. |

| N-H Stretch Frequency Shift | Red Shift | Confirms the presence and strength of the N-H···S hydrogen bond. |

| Preferred N-H Orientation | In-plane, towards S | Demonstrates conformational control exerted by the thioether group. |

Ab initio calculations are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are used to study molecular interactions with a high degree of accuracy.

Studies on model systems containing thioether and amide functionalities have utilized ab initio calculations to understand their interaction with ions. For example, ab initio SCF-LCAO-MO calculations have been performed on complexes of Na+ and Li+ with thioether and amide model compounds. aip.orgaip.org These calculations have shown that the binding of the ion to the ligand is primarily due to the polarization of the model compound in the field of the ion. aip.orgaip.org Such studies are crucial for understanding the potential of thioether amide polymers to act as ionophores or to interact with salts.

Table 3: Comparison of n→π* Interaction Energies from Computational Studies Data based on findings for amide and thioamide systems. acs.orgnih.gov

| Interacting Groups | Estimated Interaction Energy (kcal/mol) | Implication |

|---|---|---|

| Amide - Amide | ~0.27 | Contributes to conformational stability in proteins and polymers. |

| Thioamide - Thioamide | ~0.81 | Significantly stronger interaction, potentially leading to more stable structures. |

Statistical Rate Theory and Kinetic Simulations (µVTST, RRKM/ME)

The formation and reaction kinetics of molecules containing thioether and amide functionalities can be computationally modeled using statistical rate theory to understand their behavior, particularly in environments where experimental measurements are challenging, such as the interstellar medium. frontiersin.orgnih.gov Methodologies like microcanonical variational transition state theory (µVTST) and the Rice–Ramsperger–Kassel–Marcus (RRKM)/master equation (ME) are employed to predict reaction rate constants. frontiersin.orgnih.gov

Microcanonical Variational Transition State Theory (µVTST): This theory is an extension of conventional transition state theory. It involves identifying the "bottleneck" or dividing surface along a reaction coordinate that minimizes the calculated reaction rate for a fixed energy. iupac.org This approach provides a more accurate estimation of rate constants, especially for reactions without a clear energy barrier. For barrierless reactions, which can be common in radical chemistry, µVTST is crucial for determining capture rate constants associated with the entrance channels of a reaction. frontiersin.orgnih.gov

Rice–Ramsperger–Kassel–Marcus (RRKM) Theory and Master Equation (ME) Simulations: RRKM theory is a statistical method used to calculate the unimolecular reaction rates of energized molecules. It assumes that energy is rapidly redistributed among all the vibrational modes of the molecule before reaction. When combined with a master equation (ME) approach, it can model the effects of pressure and temperature on reaction kinetics. frontiersin.orgmdpi.comnih.gov The RRKM/ME simulations account for collisional energy transfer between the reacting molecule and a bath gas, allowing for the prediction of temperature- and pressure-dependent rate constants. frontiersin.orgmdpi.com

In the context of thioamide formation, for instance, these computational tools have been used to assess gas-phase formation routes from basic interstellar precursors. frontiersin.orgnih.gov DFT calculations are first used to determine the potential energy surface of the reaction, and then µVTST and RRKM/ME simulations are applied to calculate the rate constants. frontiersin.orgnih.gov These simulations can reveal the likelihood of formation for different isomers and the influence of reaction conditions on the product distribution. For example, simulations of the CS + NH₂ reaction show a significant pressure dependence on the rate constants, with a difference of nearly three orders of magnitude between the high- and low-pressure limits at around 90 K. frontiersin.org

Structure-Property Linkages (Beyond Basic Properties)

The precise arrangement of atoms and functional groups within a thioether amide structure dictates its higher-order properties. The interplay between the sulfur-containing thioether linkage and the hydrogen-bonding amide group gives rise to unique optical, assembly, degradation, and electronic characteristics.

Polymers containing thioether and amide groups, such as aromatic polyamides with thioether linkages, are of significant interest for optical applications due to their potential for high refractive index (RI) and low birefringence. tandfonline.com The refractive index is a measure of how much light bends when passing through a material, while birefringence is the difference in refractive index along different axes within an anisotropic material. nih.govnih.gov For applications like lenses and optical films, a high refractive index is desirable, while low birefringence is crucial to prevent distortion of transmitted light. tandfonline.com

The introduction of sulfur atoms into a polymer backbone is an effective strategy to increase the refractive index, as sulfur has a high atomic refraction. tandfonline.com Combining thioether units with aromatic polyamide structures leverages both the high molar refraction of the sulfur atom and the rigid, polarizable nature of the aromatic amide components.

Research has demonstrated that synthesizing aromatic polyamides from diamine monomers containing thio-amide units results in polymers with excellent optical properties. tandfonline.com These materials exhibit high optical transparency, with transmittance often exceeding 80% at 450 nm, making them suitable for use in the visible spectrum. tandfonline.com The incorporation of a high quantity of thioether units directly contributes to a significantly higher refractive index, with values reported in the range of 1.699 to 1.701. tandfonline.com Simultaneously, these polymers can maintain low birefringence, with values between 0.006 and 0.007, which is advantageous for high-precision optical components. tandfonline.com Similarly, novel polyamide-imides containing thioether linkages have been developed for optical film applications, capitalizing on their high solubility and excellent optical properties. hsu.ac.ir

| Polymer Type | Refractive Index (n) | Birefringence (Δn) | Optical Transmittance | Reference |

|---|---|---|---|---|

| Aromatic Polyamide (PA-3a) | 1.699 | 0.007 | >80% @ 450 nm | tandfonline.com |

| Aromatic Polyamide (PA-3b) | 1.701 | 0.006 | >80% @ 450 nm | tandfonline.com |

| Poly(phenylene thioether)s | 1.6553 - 1.6751 @ 633 nm | 0.0014 - 0.0030 | ~95% @ 380 nm | nih.gov |

| Sulfur-Containing Poly(thioether) sulfones | 1.6052 - 1.6228 @ 589 nm | Not Reported | 98% @ 400 nm | nih.gov |

In apolar solvents, molecules containing amide or thioamide groups can self-assemble into well-defined, one-dimensional helical supramolecular polymers stabilized by strong intermolecular hydrogen bonds. nih.gov For example, N,N',N''-trialkylbenzene-1,3,5-tris(carbothioamide)s have been shown to form columnar structures stabilized by threefold, intermolecular hydrogen-bonding interactions. nih.gov The substitution of an oxoamide with a thioamide can alter the self-assembly behavior; thiosquaramides, for instance, form shorter and more flexible supramolecular polymers compared to their oxosquaramide counterparts, indicating a difference in the underlying noncovalent interactions driving their formation. acs.org

The connectivity of the amide group within a monomer can have a profound impact on the assembly mechanism. Studies on porphyrin-based monomers have shown that subtle changes in how the amide group is linked to the core structure can switch the polymerization pathway from cooperative (forming long, helical fibers) to isodesmic (forming short, non-helical aggregates). nih.gov This demonstrates that the precise placement and orientation of the hydrogen-bonding amide moiety within a larger molecular framework are critical in controlling the final supramolecular architecture. The presence of a flexible thioether linkage within such a monomer could further influence the conformational freedom and packing efficiency, thereby tuning the properties of the resulting polymer.

In contrast, thioester linkages, which are structurally related to the thioether amide motif, are significantly more susceptible to hydrolysis. nih.gov The rate of thioester hydrolysis is orders of magnitude higher than that of esters under similar conditions and increases with both rising temperature and pH. nih.gov While amide linkages in certain polymer backbones show no detectable hydrolysis over extended periods (e.g., 300 hours), thioester linkages can degrade almost completely within 15 hours under basic conditions (pH 8.5) at 50°C. nih.gov

Therefore, in a polymer containing both thioether and amide functionalities, the degradation profile would likely be governed by the more labile bond type under specific environmental conditions. For instance, in a poly(ester amide), the ester bonds provide points of hydrolytic weakness, while the amide bonds contribute to thermal and mechanical stability. nih.govrsc.org Similarly, for a polymer containing a thioether-ester structure, the thioester bond would be the primary site for hydrolytic or thiolytic degradation. The presence of a thioether, which is generally stable to hydrolysis but can be oxidized, adds another dimension to the polymer's degradation profile.

Enzymatic degradation also depends on the specific linkages present. While amide bonds are cleaved by proteases, and ester bonds by esterases, the enzymatic degradation of thioether-containing polymers can also be facilitated by specific enzymes like lipases. libretexts.orgrsc.org The structure of the ligand attached to the polymer backbone can significantly influence the rate of enzymatic degradation. For example, modified chitosans showed that the choice of a thiol-containing ligand could either hamper or accelerate enzymatic degradation. nih.gov

| Linkage Type | Susceptibility to Hydrolysis (pH 7) | Factors Promoting Degradation | Reference |

|---|---|---|---|

| Amide | Very Low (t1/2 ~1000 years) | Strong acid/base, Proteases | libretexts.org |

| Ester | Moderate | Increased pH and temperature, Esterases | nih.gov |

| Thioester | High (much faster than esters) | Increased pH and temperature, Thiols (Thiolysis) | nih.govacs.org |

The three-dimensional structure of thioether amide compounds is governed by a range of intramolecular interactions, which in turn dictate their macroscopic properties. Key among these are intramolecular hydrogen bonds and n→π* interactions.

Computational studies using Density Functional Theory (DFT) have shown that an ortho-alkylthioether group can effectively control the conformation around the ring-N bonds of arylamides. nih.gov This control arises from specific intramolecular interactions, including N-H···S hydrogen bonds. nih.gov These interactions create a preferred orientation where the N-H group points towards the sulfur atom within the plane of the benzene ring. nih.gov This conformational preference is further reinforced by repulsion between the amide carbonyl and the sulfur atom, which leads to a high torsional barrier. nih.gov

In biological systems, such as methionine-containing dipeptides, amide–NH---S hydrogen bonds have been observed and can be even stronger than the conventional amide–NH---O=C hydrogen bond. nih.govacs.org The strength of these sulfur-mediated hydrogen bonds can be influenced by the electronic properties of the molecule; for instance, increasing the acidity of a thiol group can strengthen an intramolecular –SH---O=C hydrogen bond. nih.govacs.org

Another crucial, albeit weaker, interaction is the n→π* interaction, where the lone pair (n) of one atom donates electron density to the antibonding orbital (π) of a nearby carbonyl group. In the context of amides and thioamides, these interactions can significantly contribute to conformational stability. acs.org The energy of an n→π interaction between two amides is estimated to be at least 0.27 kcal/mol. Interestingly, the interaction between two thioamides is about threefold stronger than between two oxoamides. acs.org This is attributed to a smaller energy gap between the donor and acceptor orbitals in thioamides, which leads to more effective orbital mixing despite potentially less spatial overlap. acs.org These subtle electronic interactions play a critical role in defining the secondary structures of peptides and the architecture of synthetic polymers.

The electronic interplay between the thioether and amide functionalities significantly influences the reactivity of the molecule, particularly the oxidation sensitivity of the sulfur atom. The electrochemical oxidation of thioethers can be facilitated by the participation of a neighboring amide group, a phenomenon known as anchimeric assistance or neighboring group participation (NGP). nih.govnih.gov

This participation involves the amide's π-orbital system, which can help stabilize the sulfur radical cation that forms during one-electron oxidation. nih.govnih.gov This stabilization lowers the oxidation potential of the thioether, making it more susceptible to oxidation. nih.gov Cyclic voltammetry studies of conformationally constrained molecules have shown that oxidation peak potentials are less positive when the amide and thioether groups are geometrically positioned to allow for this interaction. nih.gov Pulse radiolysis and DFT calculations provide further evidence for the formation of a transient bond between the amide moiety and the sulfur atom upon oxidation. nih.gov

The reactivity of the thioether group is also highly sensitive to the electronic effects of substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density on the sulfur atom, making it more nucleophilic and thus more reactive towards oxidation. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, slowing down the oxidation rate. This electronic tuning is a key factor in designing ROS-sensitive materials, although studies have shown that the oxidation of thioethers by hydrogen peroxide (H₂O₂) is generally slow under physiological conditions, while oxidation by hypochlorite (B82951) is much faster.

The presence of the amide group, through NGP, acts as an intramolecular electronic donating feature that enhances the oxidation sensitivity of the thioether. This effect is most pronounced when the conformation of the molecule allows for close proximity and proper orbital alignment between the amide and the thioether sulfur. nih.govnih.gov

Advanced Applications and Functional Materials Derived from Thioether Amide Chemical Compounds

Catalysis and Reaction Engineering

Biocatalytic Approaches for Amide Bond Synthesis

Biocatalysis offers a sustainable and efficient route for amide bond formation, often utilizing enzymes that mediate thioester intermediates or directly catalyze amidation. Carboxylic acid reductases (CARs) and acyltransferases are employed in cascade reactions to synthesize a wide range of amides from carboxylic acids and amines. These systems can incorporate in situ thiol recycling, allowing for sub-stoichiometric use of cofactors like Coenzyme A (CoA-SH) chemrxiv.orgresearchgate.netrsc.orgchemrxiv.orgnih.govmdpi.comjst.go.jp. Such enzymatic methods often operate under mild aqueous conditions, avoiding the need for protecting groups and harsh reagents typical of conventional chemical synthesis. For instance, lipases, such as Candida antarctica lipase (B570770) B (CALB), have demonstrated efficacy in catalyzing amidation reactions in organic solvents mdpi.com. Additionally, specific catalysts, like thioether-substituted biphenylboronic acids, have been developed to facilitate amidation, particularly for less nucleophilic aromatic amines rsc.org.

Heterogeneous Catalysis and Recyclable Catalytic Systems

Advancements in heterogeneous catalysis have focused on the synthesis of thioethers and related compounds, emphasizing recyclability and sustainability. Deep eutectic solvents (DESs) are recognized as effective and environmentally benign recyclable catalysts for thioether synthesis from aryl halides and thiols researchgate.net. Supported metal nanoparticles, including Au–Pd alloy nanoparticles on TiO2, are utilized for heterogeneously catalyzed direct C–S bond metathesis of diaryl thioethers, demonstrating broad substrate scope and reusability chemrxiv.org. Metal-organic frameworks (MOFs), such as Zr-MOF-808-P, serve as recyclable heterogeneous catalysts for amide esterification reactions, showcasing versatility and high yields researchgate.net. Catalysts promoting thioether synthesis from thiols and alcohols via hydrogen transfer mechanisms have also been reported researchgate.net.

Supramolecular Chemistry and Self-Assembly

Hierarchical Self-Assembly of Thioether Amide Containing Monomers

Monomers featuring thioether and amide functionalities are instrumental in constructing complex supramolecular architectures. Thiosquaramide-based bolaamphiphiles, for example, self-assemble into supramolecular polymers. The substitution of oxygen with sulfur in squaramide synthons influences the self-assembly mode, leading to distinct arrangements such as "head-to-tail" or "stacked" configurations acs.orgresearchgate.netnih.govfigshare.comdigitellinc.com. These assembly processes are primarily driven by hydrogen bonding and often result in an increased aromatic character of the monomers, thereby enhancing intermolecular interactions and facilitating the formation of ordered structures acs.orgresearchgate.netnih.govfigshare.comdigitellinc.com. Thioether-containing diblock copolymers and hyperbranched polymers can also self-assemble into well-defined nanostructures, notably micelles, which may exhibit responsiveness to stimuli like reactive oxygen species (ROS) researchgate.netrsc.orgrsc.org. This responsiveness is often linked to the oxidation of thioether groups to more hydrophilic sulfoxide (B87167) or sulfone moieties, leading to micelle destabilization and potential applications in drug delivery systems digitellinc.comrsc.orgrsc.org.

Thiosquaramide-Based Supramolecular Polymers

Research into thiosquaramide-based supramolecular polymers highlights the significant impact of sulfur substitution on self-assembly behavior. Compared to their oxo-squaramide counterparts, thiosquaramide derivatives exhibit altered fiber flexibility and degrees of polymerization, frequently forming shorter, semi-flexible rod-like structures acs.orgresearchgate.netnih.govfigshare.comdigitellinc.com. Computational and spectroscopic experiments suggest that both oxo- and thiosquaramide assemblies enhance the aromatic character of the monomers, strengthening intermolecular interactions and influencing the resulting supramolecular polymer morphology acs.orgresearchgate.netnih.govfigshare.comdigitellinc.com. For instance, thiosquaramides typically self-assemble via a "stacked" arrangement, contrasting with the "head-to-tail" hydrogen bonding observed in oxosquaramides acs.orgresearchgate.netnih.govfigshare.comdigitellinc.com.

Table 1: Properties of Thiosquaramide-Based Supramolecular Polymers

| Monomer Type | Assembly Mode | Key Interactions | Fiber Diameter (nm) | Degree of Polymerization |

|---|---|---|---|---|

| Oxosquaramide | Head-to-tail | H-bonding, Hydrophobic | 5.8 ± 1.2, 5.7 ± 1.2 | Higher |

Molecular Tweezers and Host-Guest Interactions

Molecular tweezers, designed with specific binding cavities, are crucial for molecular recognition and host-guest chemistry. Studies have explored tweezers incorporating amide linkages and, in some instances, thioether groups within their structures or as part of guest molecules researchgate.netnih.govmdpi.comreading.ac.ukrsc.org. For example, the thioether group of methionine can favorably interact with molecular tweezers due to its low polarity and high polarizability, contributing to dispersive interactions within the binding cavity researchgate.netnih.gov. These systems are under investigation for applications ranging from sensing to therapeutic interventions, such as counteracting protein aggregation in neurodegenerative diseases researchgate.netmdpi.com. Squaramide-based receptors have also been developed for specific anion binding and extraction rsc.org.

Table 2: Properties of Thioether-Containing Self-Assembled Nanostructures

| Nanostructure Type | Polymer Basis | Stimuli-Responsiveness | Hydrodynamic Diameter (nm) | Primary Interactions |

|---|---|---|---|---|

| Micelles | Diblock | ROS | 70-450 (variable) | Hydrophobic, H-bonding |

| Micelles | Hyperbranched | ROS | 70-450 (variable) | Hydrophobic, H-bonding |

| Micelles (TM) | Diblock | ROS | 25 | Hydrophobic, H-bonding |

Membrane Technologies for Separation Science

The integration of thioether functionalities into membrane materials significantly enhances their performance in separation processes, particularly for the removal of heavy metals. Thioether-functionalized mesoporous fiber membranes, fabricated via sol-gel processes and electrospinning, have demonstrated substantial adsorption capacities for mercury ions (Hg2+), with capacities reported up to 852 mg/g researchgate.net. Similarly, thiol-functionalized membranes, often derived from polyvinylidene fluoride (B91410) (PVDF) and poly(acrylic acid) (PAA) supports, exhibit high sorption capacities for mercury. Immobilization via ion exchange or EDC/NHS coupling methods yields capacities of 1015 mg/g PAA and 2446 mg/g PAA, respectively acs.org. Porous poly(aryl thioether)s, synthesized through reversible Pd-catalyzed C–S/C–S metathesis, offer robust and recyclable materials suitable for applications in metal capture and sensing due to their inherent chemical resistance ethz.chnih.gov. Research also indicates that incorporating thioether units into polyamide membranes can improve their resistance to oxidative chlorination, a common issue during membrane cleaning, while maintaining desirable flux and rejection rates researchgate.net.

Table 3: Performance of Functionalized Membranes for Metal Removal

| Membrane Type | Functional Group | Target Metal | Immobilization Method | Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|---|---|

| Mesoporous fiber membrane | Thioether | Hg2+ | Sol-gel/Electrospinning | 852 | researchgate.net |

| PVDF–PAA membrane | Thiol (MEA) | Hg(II) | Ion Exchange (IE) | 1015 (per g PAA) | acs.org |

| PVDF–PAA membrane | Thiol (MEA) | Hg(II) | EDC/NHS coupling | 2446 (per g PAA) | acs.org |

Compound Table:

Thioether amide PE (1-(Hexylthio)-2-(hexanoylamino)-1,2-dideoxy-sn-glycero-3-phosphoethanolamine)

Thiosquaramides

Poly(amide thioether)s

Thioether-containing polymers

Thioether-functionalized membranes

Thiol-functionalized membranes

Porous poly(aryl thioether)s

Thioether-containing micelles

Molecular tweezers (incorporating thioether/amide functionalities)

Squaramide-based receptors

Peptide and Protein Engineering (Focus on Chemical Modification)

The chemical modification of thioether groups within peptides and proteins offers versatile strategies for altering their properties, creating novel biomaterials, and facilitating bioconjugation.

Peptides incorporating thioether linkages, often as replacements for disulfide bonds or as novel structural elements, exhibit enhanced stability and modified physicochemical properties nih.govacs.orgacs.orgfrontiersin.org. The thioether bond is significantly more resistant to reduction, oxidation, and proteolytic degradation compared to the labile disulfide bond nih.govacs.orgfrontiersin.org. This improved stability makes thioether-containing peptide analogues promising candidates for therapeutic applications, as they can possess longer half-lives and greater resilience in biological environments nih.govacs.orgfrontiersin.org. For instance, compstatin (B549462) analogues with thioether bridges maintained high affinity for their biological targets and potent complement activation inhibition, comparable to their disulfide-containing counterparts, while offering superior stability against reduction nih.govacs.org. Thioether linkages can also influence peptide conformation, flexibility, and lipophilicity, thereby modulating their biological activity and pharmacokinetic profiles mdpi.com. Synthesis of these analogues is typically achieved through solid-phase peptide synthesis, utilizing specialized building blocks or chemical reactions to install the thioether linkage nih.govacs.orgmdpi.com.

Table 3: Properties of Thioether-Containing Peptide Analogues vs. Disulfide Peptides

| Property | Disulfide Peptide | Thioether Peptide Analogue | Advantage of Thioether | Reference |

| Stability to Reduction | Labile | Stable | High | nih.govacs.org |

| Stability to Oxidation | Moderate | More Stable | Moderate | frontiersin.org |

| Proteolytic Resistance | Moderate | Increased | Moderate | frontiersin.orgmdpi.com |

| Therapeutic Utility | Limited | Enhanced | Improved stability | nih.govacs.org |

| Conformational Stability | Variable | Modulated | Tunable | mdpi.com |

The thioether group, particularly in methionine residues, is a versatile handle for chemical modification. These modifications can include alkylation and oxidation, leading to altered functionalities and properties acs.orgescholarship.orgnih.govacs.org.

Alkylation: Reaction of thioethers with alkyl halides or triflates can form sulfonium (B1226848) salts escholarship.org. This process can alter the chain's conformation and solubility, making it useful for creating responsive materials escholarship.org. For example, alkylation of methionine thioethers has been used to generate sulfonium warheads that can facilitate proximity-induced group transfer onto nearby protein cysteine residues upon peptide-protein binding figshare.com.

Oxidation: Thioether groups are susceptible to oxidation, forming sulfoxides and subsequently sulfones nih.govaip.org. This reversible or irreversible oxidation can modulate the peptide's or protein's properties, such as water solubility and chain conformation acs.orgescholarship.org. For instance, controlled oxidation of thioether linkages in polypeptides has been shown to alter their thermoresponsive behavior escholarship.org.

These modifications are often chemoselective and can be performed under mild conditions, making them valuable tools for protein engineering and bioconjugation acs.orgescholarship.orgnih.govacs.org.

Thioether linkages serve as robust and versatile connections in bioconjugation strategies, enabling the linking of peptides to other molecules, surfaces, or to create complex peptide architectures acs.orgescholarship.orgfigshare.comnih.govrsc.orgfrontiersin.orgrsc.orgacs.orgrsc.orgnih.govgoogle.comnih.govmdpi.comresearchgate.net. Several key methods are employed:

Thiol-Ene Click Chemistry: This method is highly biocompatible, proceeds under mild aqueous conditions, and exhibits excellent functional group tolerance. It involves the reaction between a thiol and an alkene to form a stable thioether linkage rsc.orgfrontiersin.orgrsc.orgrsc.org. This approach is widely used for peptide macrocyclization, creating cyclic peptides with thioether staples that mimic disulfide bonds but offer superior stability rsc.orgrsc.orgrsc.org. It is also employed for conjugating peptides to other molecules or surfaces frontiersin.org.

Cysteine Alkylation: The nucleophilic thiol group of cysteine residues can be readily alkylated with electrophilic reagents, such as haloacetyl compounds or aryl halides, to form thioether bonds nih.govrsc.orgrsc.orggoogle.comresearchgate.netcreative-proteomics.com. This strategy is used for site-specific modification, peptide stapling, and the creation of bis(thioether) bridges between two cysteine residues rsc.orggoogle.com. For example, chloroacetylated peptides can react with cysteine-containing peptides to form thioether linkages nih.gov.

Methionine Modification for Conjugation: While less common than cysteine-based strategies, methionine thioethers can be modified, for instance, into sulfonium species, which can then participate in conjugation reactions, such as proximity-induced group transfer to nearby cysteine residues figshare.com.

Other Strategies: Palladium-catalyzed oxidative addition reactions can form aryl thioether side-chains by reacting palladium–peptide complexes with thiols nih.gov. Thioether ligation has also been employed in strategies for synthesizing complex ubiquitin conjugates with specific lysine (B10760008) branching acs.org.

These bioconjugation methods are crucial for developing peptide-based therapeutics, diagnostic tools, and advanced biomaterials, leveraging the stability and specific reactivity of the thioether linkage acs.orgescholarship.orgfrontiersin.orgacs.orgrsc.org.

Table 4: Thioether-Based Bioconjugation Strategies

| Strategy | Reactants | Resulting Linkage | Key Features | Applications | Reference(s) |

| Thiol-Ene Click Chemistry | Thiol + Alkene | Thioether | Biocompatible, aqueous conditions, functional group tolerance, mild conditions | Peptide macrocyclization, peptide stapling, conjugation to molecules/surfaces | rsc.orgfrontiersin.orgrsc.orgrsc.org |

| Cysteine Alkylation | Cysteine thiol + Haloacetyl/Aryl halide | Thioether | Site-specific, forms stable linkages, can create bis-thioether bridges | Peptide modification, protein labeling, creating stable peptide structures | nih.govrsc.orgrsc.orggoogle.comresearchgate.netcreative-proteomics.com |

| Methionine Modification | Methionine thioether (modified to sulfonium) + Cysteine | Thioether (indirect) | Proximity-induced group transfer, protein functionalization | Site-specific protein modification upon binding | figshare.com |

| Palladium Catalysis | Palladium–peptide complex + Thiol | Aryl Thioether | Forms aryl thioether side-chains | Peptide functionalization | nih.gov |

| Specific Ligation | Haloacetyl-activated peptide + Cysteine-terminated peptide | Thioether | Used for complex conjugate synthesis (e.g., ubiquitin) | Synthesis of oligo-ubiquitin conjugates, lysine-branched conjugates | acs.org |

Compound List:

this compound (general class)

Methionine (Met)

Cysteine (Cys)

Lanthionine

Sulfonium derivatives

Sulfoxide

Sulfone

Compstatin

Oxytocin

Carbetocin

Ubiquitin

Polyamide (PA)

Poly(arylene thioethersulfone) (SPTES)

Sulfonated Poly(ether amide)

Chitosan

Polyimides

Poly(sulfonium cation)

Poly(alkyl-L-homocysteine) (HOMA)

Nafion

Piperazine (PIP)

Trimesoyl chloride (TMC)

4,4′-Oxydianiline

2-Sulfoterephthalic acid monosodium salt

1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTDA)

Tetraethyl orthosilicate (B98303) (TEOS)

Iodoacetamide

N-ethylmaleimide (NEM)

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Improved Atom Economy and Sustainability

The synthesis of thioether amide compounds, especially complex ones like modified phospholipids, often involves multi-step processes. Future research will aim to develop more efficient, atom-economical, and environmentally friendly synthetic routes. This includes exploring catalytic methods that minimize waste, reduce energy consumption, and utilize renewable starting materials.

Catalytic Approaches: Investigating novel catalytic systems for thioether formation and amide coupling could significantly improve yields and reduce the need for stoichiometric reagents. For example, advancements in metal-catalyzed cross-coupling reactions or organocatalysis for thioether and amide bond formation are areas of active interest acs.orgrsc.orgresearchgate.net.

Flow Chemistry: Implementing continuous flow synthesis could offer better control over reaction parameters, enhance safety, and facilitate scalability for thioether amide production.

Green Chemistry Principles: Prioritizing the use of less hazardous solvents, reducing reaction steps, and improving atom economy in synthetic pathways will be crucial for developing sustainable manufacturing processes for these compounds acs.orgrsc.org. Research into bio-based precursors could also contribute to sustainability efforts.

Exploration of Advanced Thioether Amide Architectures and Hybrid Materials

Beyond their established roles as modified phospholipids, thioether amide functionalities can be incorporated into a wider range of molecular and polymeric architectures. This opens up possibilities for creating novel hybrid materials with tailored properties.

Polymeric Structures: Incorporating thioether and amide linkages into polymer backbones or side chains can impart unique properties such as degradability, thermal stability, and specific binding capabilities acs.orgrsc.orgrsc.org. For instance, research into poly(thioether)s and poly(ester amide)s has shown promise for developing advanced biomaterials and functional polymers acs.orgrsc.orgnih.gov.

Supramolecular Assemblies: Designing thioether amide-containing molecules that can self-assemble into ordered supramolecular structures could lead to new materials for sensing, catalysis, or drug delivery.

Hybrid Materials: Combining thioether amide moieties with other functional groups or materials (e.g., nanoparticles, other polymers) could yield hybrid materials with synergistic properties, expanding their application spectrum.

Deeper Computational Insights into Complex Thioether Amide Reactivity and Self-Assembly

Computational chemistry plays a vital role in understanding the intricate reactivity, conformational behavior, and self-assembly mechanisms of thioether amide compounds. Advanced computational studies can guide experimental design and predict material properties.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to study the reaction pathways and transition states involved in the synthesis and degradation of thioether amides, as well as their interactions with biological targets nih.govresearchgate.netresearchgate.netsci-hub.se. This includes understanding the role of thioether and amide groups in modulating reactivity and stability.

Molecular Dynamics and Docking: Simulating the behavior of thioether amide compounds in solution or within biological environments can provide insights into their self-assembly processes, binding affinities to enzymes or receptors, and conformational preferences smolecule.comnih.gov.

Predictive Modeling: Developing computational models to predict properties such as solubility, thermal stability, and biological activity based on structural modifications can accelerate the discovery and optimization of new thioether amide-based materials and therapeutics.

Interdisciplinary Applications in Advanced Chemical Processes and Functional Materials

The unique chemical and biological properties of thioether amides suggest a broad range of applications across various scientific and industrial domains. Future research will focus on translating these properties into practical solutions.

Advanced Biomaterials: Beyond their role in drug delivery and as enzyme inhibitors, thioether amide-containing polymers could be developed for tissue engineering scaffolds, biocompatible coatings, or advanced wound dressings, leveraging their tunable mechanical properties and potential for controlled degradation rsc.orgnih.gov.

Catalysis and Sensing: Thioether and amide functionalities can act as ligands or binding sites, making thioether amide derivatives potential candidates for homogeneous or heterogeneous catalysis, as well as for developing selective sensors for metal ions or biomolecules researchgate.netnih.gov.

Sustainable Materials: The inherent degradability or recyclability of certain thioether amide polymers, coupled with the development of sustainable synthetic routes, positions them as promising candidates for eco-friendly materials in packaging, electronics, or construction acs.orgrsc.orgnih.gov.

Q & A

Q. What are the established synthetic routes for thioether amide PE, and how do reaction conditions influence yield and purity?

this compound can be synthesized via coupling reactions between thiol-containing intermediates and activated esters (e.g., NHS esters). For example, sodium-mediated thiol-alkylation of bromomethyl derivatives with 2-methylpropan-1-thiol yields thioether intermediates, which are subsequently hydrolyzed and coupled with amines to form amide bonds . Key variables include pH (7–9 for amide bond formation) and temperature, which must be optimized to avoid side reactions like oxidation of thiols. Purification via column chromatography or recrystallization is critical to isolate high-purity products.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR : H and C NMR confirm thioether (-S-) and amide (-CONH-) linkages by identifying characteristic shifts (e.g., δ 2.5–3.5 ppm for thioether protons, δ 165–175 ppm for amide carbonyls) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- FT-IR : Peaks at 2500–2600 cm (S-H stretch, if present) and 1640–1680 cm (amide I band) confirm functional groups .

Q. How can researchers evaluate the inhibitory activity of this compound against phospholipase A2 (PLA2)?

Use in vitro enzymatic assays with purified PLA2 (e.g., porcine pancreatic or cobra venom isoforms). Measure inhibition via colorimetric detection of free fatty acids released from phospholipid substrates (e.g., 1,2-dithio-sn-glycero-3-phosphocholine). Include positive controls (e.g., LY311727) and calculate IC values using dose-response curves. Structural analogs (e.g., acylamino phospholipids) should be tested to establish SAR .

Advanced Research Questions

Q. What structural modifications of this compound enhance its selectivity and potency as a PLA2 inhibitor?

- Thioether vs. ether/ester linkages : Thioether groups improve metabolic stability compared to oxygen-based analogs but may reduce solubility.

- Amide substituents : Bulky alkyl chains (e.g., isobutyl) increase hydrophobic interactions with PLA2’s active site, as shown in SAR studies of cobra venom PLA2 inhibitors .

- Hybrid moieties : Incorporating 1,3,4-thiadiazole or triazine rings (e.g., via -S- bridges) enhances π-π stacking and hydrogen bonding, as demonstrated in derivatives with improved IC values .

Q. How do conflicting data on this compound’s mechanism of action arise, and how can they be resolved?

Discrepancies may stem from differences in enzyme isoforms (e.g., secretory vs. cytosolic PLA2) or assay conditions (pH, substrate concentration). To resolve contradictions:

- Perform kinetic studies (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition.

- Use X-ray crystallography or molecular docking to map binding interactions. For example, Goldberg’s model complexes revealed that ligand denticity and coordination lability influence substrate accessibility in non-heme iron enzymes, a principle applicable to PLA2 studies .

Q. What computational strategies are effective for predicting this compound’s physicochemical properties and binding affinity?

- Molecular dynamics (MD) simulations : Model interactions with PLA2’s catalytic site (e.g., His/Asp residues) under physiological pH.

- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to predict permeability and bioavailability.

- Density functional theory (DFT) : Calculate electron distribution in thioether/amide groups to optimize charge complementarity with the enzyme .

Methodological Best Practices

Q. How should researchers design experiments to compare this compound with structurally similar inhibitors?

- Controlled variables : Use identical assay conditions (pH, temperature, substrate concentration).

- Data normalization : Express activity as % inhibition relative to a no-inhibitor control.

- Statistical rigor : Apply ANOVA or Student’s t-test to confirm significance (p < 0.05). Include replicates (n ≥ 3) to account for biological variability .

Q. What strategies mitigate challenges in synthesizing this compound derivatives with mixed functional groups?

- Protecting groups : Temporarily block reactive sites (e.g., amines) during thioether formation.

- Stepwise coupling : Prioritize amide bond formation before introducing thioethers to avoid sulfur oxidation .

Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility when reporting this compound’s bioactivity data?

- Detailed protocols : Specify enzyme sources (e.g., supplier, batch), substrate concentrations, and incubation times.

- Negative controls : Include vehicle-only (e.g., DMSO) and enzyme-free samples.

- Raw data sharing : Deposit spectra, chromatograms, and dose-response curves in public repositories (e.g., Zenodo) .

Q. What are the limitations of current model systems for studying this compound’s in vivo pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.